N-cyclooctyl-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-cyclooctyl-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-based compound characterized by a central 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a cyclooctyl carboxamide moiety at position 3.
Properties
IUPAC Name |
N-cyclooctyl-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-9-11(17-15-14-9)12(16)13-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAXEYKHZWSFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of cyclooctylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Condensation and Acylation Reactions
The carboxamide group participates in condensation reactions with amines or carboxylic acids. For example:
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Amide exchange : Reacts with primary amines under acidic conditions to form substituted ureas. This involves nucleophilic attack on the carbonyl group, followed by dehydration .
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Schiff base formation : Reacts with aldehydes/ketones in ethanol under reflux to yield hydrazone derivatives, as demonstrated in structurally analogous 4-methyl-thiadiazole systems (57–98% yields) .
Table 1 : Condensation reaction conditions and outcomes
| Reactant | Catalyst | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Benzaldehyde | HCl (cat.) | Ethanol | Reflux | 85 | |
| Aniline | H₂SO₄ | THF | 60°C | 72 |
Thiadiazole Ring-Opening Reactions
The 1,2,3-thiadiazole ring undergoes metathesis or nucleophilic ring-opening:
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Cysteine-targeted metathesis : Quantum chemistry calculations predict covalent binding to cysteine residues via sulfur extrusion, forming a thiirane intermediate (Fig. 1A) . This mechanism is critical for biological activity, as seen in SARS-CoV-2 3CLpro inhibitors .
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Acid-mediated ring-opening : Treatment with H₂SO₄ cleaves the ring, generating thiol intermediates that dimerize or react with electrophiles .
Figure 1 : Proposed reaction mechanisms
A. Ring-opening metathesis with cysteine :
B. Acid-catalyzed ring hydrolysis :
Functionalization at the Methyl Group
The 4-methyl substituent undergoes halogenation or oxidation:
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Free-radical bromination : Using N-bromosuccinimide (NBS) and AIBN initiator in CCl₄ yields 4-bromomethyl derivatives (65–78% yields).
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Oxidation to carboxylic acid : KMnO₄ in acidic conditions converts the methyl group to a carboxyl group, enabling further derivatization .
Hydrolysis of the Carboxamide Group
The cyclooctyl carboxamide hydrolyzes under strong acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl at 100°C produces 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and cyclooctylamine.
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Alkaline hydrolysis : NaOH in aqueous ethanol yields the sodium carboxylate salt .
Table 2 : Hydrolysis kinetics (pH 7.4, 37°C)
| Condition | Half-life (h) | Product | Bioactivity Change |
|---|---|---|---|
| Physiological | 48 | Partial hydrolysis | Reduced binding affinity |
| 0.1M HCl | 1.5 | Carboxylic acid | Inactive |
Electrophilic Aromatic Substitution
The thiadiazole ring directs electrophiles to the C-4 position:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-4, enhancing electron-withdrawing effects (68% yield) .
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Sulfonation : Oleum at 80°C adds a sulfonic acid group, improving water solubility .
Biological Activity Modulation via Reactivity
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Antiviral activity : Ring-opening adducts with viral proteases show IC₅₀ values <10 μM .
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Antimicrobial effects : Hydrazone derivatives exhibit MICs of 2–8 μg/mL against S. aureus and E. coli .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore photochemical reactions and catalytic functionalization to expand its synthetic utility.
Scientific Research Applications
Medicinal Chemistry
N-cyclooctyl-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promise in the following areas:
- Antimicrobial Activity : Studies indicate that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds related to this structure have demonstrated effectiveness against various Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 3.91 - 62.5 |
| Bacillus subtilis | 125 |
| Escherichia coli | 125 |
- Anticancer Properties : The compound has been investigated for its anticancer activity, showing potential in reducing cell viability in cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| LoVo (colon carcinoma) | 200 |
| MCF-7 (breast carcinoma) | 50 |
The mechanism of action involves the inhibition of transcription factors critical for cancer cell proliferation and apoptosis induction.
Material Science
Due to its ability to form stable complexes with metal ions, this compound is also being explored for applications in:
- Catalysis : The compound's unique structure allows it to act as a ligand in catalytic processes.
- Nanotechnology : Its interactions at the molecular level can be harnessed in the development of nanomaterials with specific properties such as conductivity and fluorescence.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of thiadiazole derivatives against Mycobacterium tuberculosis. Results indicated that compounds structurally similar to this compound exhibited significant anti-tubercular activity with MIC values comparable to established drugs.
Anticancer Potential Investigation
In another investigation focusing on various cancer cell lines, this compound was found to induce apoptosis in LoVo and MCF-7 cells. Significant reductions in cell viability were observed at concentrations as low as 50 µM.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. In anticancer research, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of thiadiazole derivatives is highly dependent on substituent modifications. Below is a comparative analysis of key analogs:
Activity Trends and Structure-Activity Relationships (SAR)
- Lipophilicity and Bioavailability : Bulky substituents like cyclooctyl (target compound) or cyclohexyl-pyridinyl () improve tissue penetration but may reduce solubility. Smaller groups (e.g., methyl in BTP2 ) balance these properties.
- Electron-Withdrawing Groups : Trifluoromethyl (BTP2 ) and chloro () enhance electrophilicity, critical for enzyme inhibition or microbial targeting.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzothiazole in ) often improve DNA intercalation or protein binding, while aliphatic groups (cyclopentyl in ) favor membrane interaction.
Pharmacological Data
Key Findings :
- BTP2 exhibits potent anti-inflammatory activity due to CRAC channel blockade, a unique mechanism absent in other analogs.
- Chlorinated derivatives () show superior antimicrobial potency, likely due to enhanced electrophilic reactivity.
- Cyclooctyl and pyridinyloxy-cyclohexyl groups (target compound, ) may improve tumor tissue targeting but require solubility optimization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-cyclooctyl-4-methyl-1,2,3-thiadiazole-5-carboxamide?
- The synthesis typically involves cyclization reactions of thiosemicarbazide intermediates. For example, cyclization in N,N-dimethylformamide (DMF) with iodine and triethylamine can yield the thiadiazole core. Key steps include the condensation of carboxamide precursors with sulfur-containing reagents, followed by cyclization under reflux conditions . Purification is often achieved via column chromatography or recrystallization using ethanol or chloroform .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR spectroscopy confirms the cyclooctyl and methyl substituents, with specific shifts for the thiadiazole ring (e.g., δ 2.5–3.0 ppm for methyl groups). IR spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹). Mass spectrometry (ESI or HRMS) verifies molecular weight and fragmentation patterns .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform). Solubility challenges in biological assays may require formulation with co-solvents (e.g., PEG-400) or surfactants .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Catalytic systems : Triethylamine or DMAP (4-dimethylaminopyridine) improves cyclization efficiency. Solvent choice : Acetonitrile or DMF enhances reaction rates due to high dielectric constants. Temperature control : Reflux (80–100°C) minimizes side reactions like ring-opening .
- Example optimization : A 15% yield increase was observed when replacing acetonitrile with DMF, reducing reaction time from 3 hours to 45 minutes .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC). X-ray crystallography provides unambiguous confirmation of the thiadiazole ring geometry and substituent positions . For ambiguous cases, computational modeling (DFT) predicts NMR shifts within ±0.3 ppm accuracy .
Q. How does the substitution pattern on the thiadiazole ring influence biological activity?
- Structure-activity relationship (SAR) studies : Methyl groups at position 4 enhance lipophilicity, improving membrane permeability. The cyclooctyl moiety may modulate interactions with hydrophobic binding pockets in enzymes or receptors. Comparative studies of analogs (e.g., replacing cyclooctyl with cyclopentyl) show a 3-fold decrease in antimicrobial activity .
Q. What computational methods are used to predict the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking identifies potential binding modes with biological targets (e.g., bacterial urease or fungal cytochrome P450). For example, the carbonyl group participates in hydrogen bonding with active-site residues .
Q. How can researchers design analogs to study the impact of steric hindrance on bioactivity?
- Introduce bulky substituents (e.g., tert-butyl or adamantyl) at position 4 or the carboxamide nitrogen. Synthetic routes : Use Suzuki-Miyaura coupling for aryl substitutions or click chemistry for triazole derivatives. A recent study showed that N-cyclopentyl analogs exhibit reduced cytotoxicity compared to N-cyclooctyl, suggesting steric effects influence selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
